
2,3,6-Trichloro-5-(chloromethyl)pyridine
Overview
Description
2,3,6-Trichloro-5-(chloromethyl)pyridine is an organic compound with the chemical formula C6H2Cl4N. It appears as a colorless to yellow crystal and has a melting point of 78-82°C and a boiling point of 271-275°C . This compound is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with formaldehyde and hydrochloric acid under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination and formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually performed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include pyridine carboxylic acids and other oxidized derivatives.
Reduction: Products include less chlorinated pyridines and other reduced derivatives.
Scientific Research Applications
2,3,6-Trichloro-5-(chloromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and other biochemical processes.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-(chloromethyl)pyridine involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with different chlorination patterns.
2-Chloro-5-(chloromethyl)pyridine: Another chlorinated pyridine derivative with different reactivity and applications.
Uniqueness
2,3,6-Trichloro-5-(chloromethyl)pyridine is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and industrial processes .
Biological Activity
2,3,6-Trichloro-5-(chloromethyl)pyridine (CAS Number: 52465-59-5) is a chlorinated pyridine derivative that has garnered interest due to its potential biological activities and applications in agrochemicals. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C6H3Cl4N. It features a pyridine ring substituted with three chlorine atoms and a chloromethyl group. This structure contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its use as an intermediate in the synthesis of agrochemicals. Its potential applications include:
- Antimicrobial Activity : Research indicates that chlorinated pyridines exhibit antimicrobial properties against various pathogens.
- Insecticidal Properties : The compound has shown effectiveness as an insecticide, particularly against common household pests.
- Herbicidal Efficacy : Its application in herbicides has demonstrated significant effectiveness in controlling unwanted vegetation.
The mechanisms through which this compound exerts its biological effects include:
- Target Interaction : The compound interacts with specific biological molecules, influencing metabolic pathways.
- Chemical Stability : Its stability under various environmental conditions enhances its efficacy as a pesticide.
- Biochemical Pathways : It may undergo transformations that lead to the formation of active metabolites involved in pest control.
Antimicrobial Activity
A study published in MDPI evaluated various pyridine derivatives for their antimicrobial properties. The findings indicated that this compound exhibited significant activity against several bacterial strains including Staphylococcus aureus and Escherichia coli .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Insecticidal Efficacy
In a laboratory study assessing the insecticidal properties of the compound, it was found to achieve over 90% mortality in house flies (Musca domestica) at concentrations as low as 500 parts per million (ppm) .
Insect Species | Concentration (ppm) | Mortality (%) |
---|---|---|
House Fly | 500 | >90 |
American Cockroach | 500 | >95 |
Herbicidal Activity
Research demonstrated that the application of this compound at concentrations of 4000 ppm resulted in effective control of crabgrass (Digitaria sanguinalis), showcasing its potential as a herbicide .
Pharmacokinetics
The compound is characterized as a solid at room temperature and is recommended to be stored under inert conditions to maintain stability. Its pharmacokinetic profile suggests moderate persistence in the environment, which is critical for its effectiveness as an agrochemical.
Properties
IUPAC Name |
2,3,6-trichloro-5-(chloromethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWKOIUYLWSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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